Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate

Übersicht

Beschreibung

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate is a synthetic drug developed by Japanese researchers in the late 1990s. It is a potent inhibitor of platelet aggregation and is used in the treatment of thrombosis and other cardiovascular diseases. Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate is known to be more effective than aspirin and other anticoagulant drugs. It is also known to have fewer side effects than other drugs used to treat thrombosis.

Wissenschaftliche Forschungsanwendungen

1. Reproductive Toxicology and Endocrine Disruption

Alkylphenol ethoxylates, including compounds like nonylphenol (NP), have been investigated for their estrogenic effects in vitro and in vivo. A study conducted on rats highlighted the reproductive toxicity of NP, showing a dose-dependent effect on male reproductive development, particularly affecting the weight of the right epididymis at certain doses. This research provides insights into the impact of such compounds on reproductive health and development, although the direct relevance to Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate needs further exploration (Hossaini et al., 2001).

2. Pharmacokinetics and Drug Delivery

Studies on improving the topical ocular pharmacokinetics of certain drugs, such as cyclosporine A (CsA), have shown promise. The use of methoxy poly (ethylene glycol)-poly (lactide) polymer micelles for solubilization and delivery of CsA demonstrated a significant increase in ocular retention and a sustained release manner, highlighting the potential for such delivery systems in treating conditions like dry eye syndrome (Yu et al., 2018).

3. Chemoprofiling and Natural Product Isolation

Research involving chemical mutagenesis on fungal strains, such as Penicillium oxalicum, has led to the diversification of secondary metabolites with bioactive potential. This approach has been instrumental in identifying new compounds with antibacterial and antioxidant activities, offering a method to explore and exploit the therapeutic potential of natural products (Abrol et al., 2021).

4. Metabolic Activation and DNA Adduct Formation

Investigations into the metabolic activation and DNA adduct formation by carcinogens like diethylstilbestrol (DES) have shed light on the underlying mechanisms of carcinogenesis. These studies have elucidated the steps leading to the formation of depurinating DNA adducts, highlighting the potential common pathways between synthetic estrogens like DES and natural estrogens, offering insight into tumor initiation processes (Saeed et al., 2009).

Eigenschaften

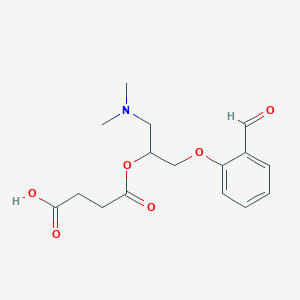

IUPAC Name |

4-[1-(dimethylamino)-3-(2-formylphenoxy)propan-2-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-17(2)9-13(23-16(21)8-7-15(19)20)11-22-14-6-4-3-5-12(14)10-18/h3-6,10,13H,7-9,11H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZUCQBHMIKACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1C=O)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

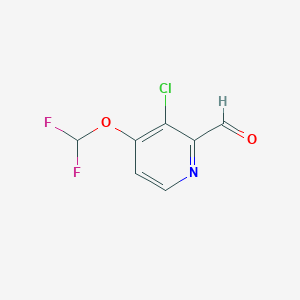

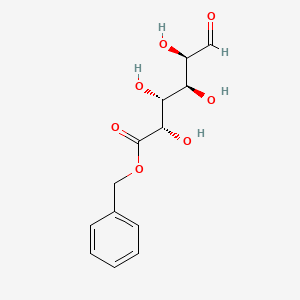

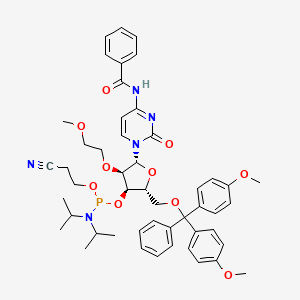

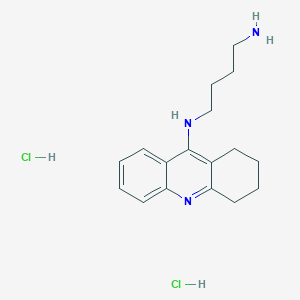

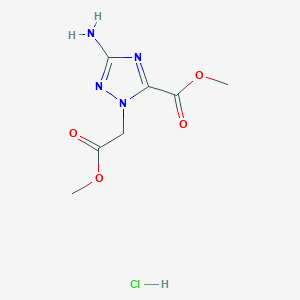

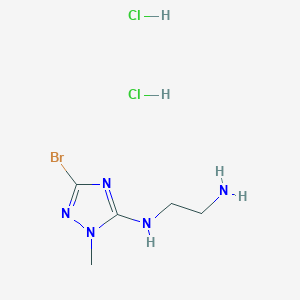

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)

![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)